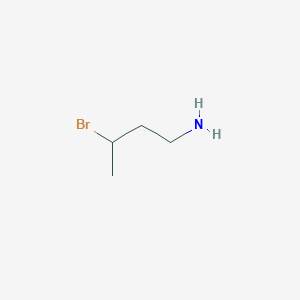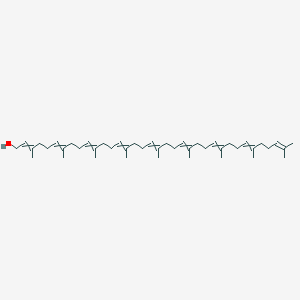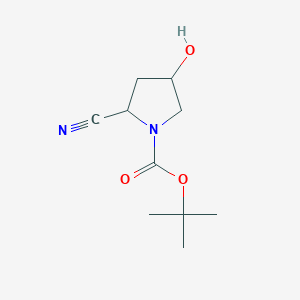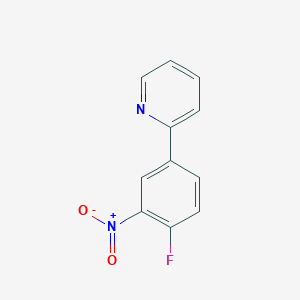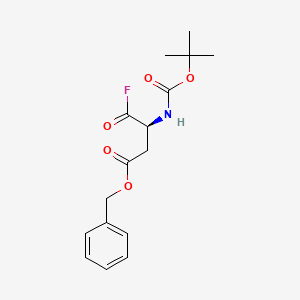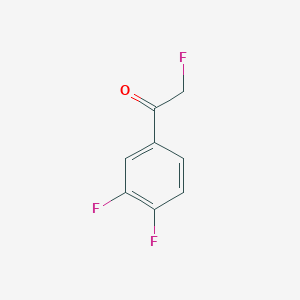
1-(3,4-Difluorophenyl)-2-fluoroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Difluorophenyl)-2-fluoroethan-1-one is an aromatic ketone with the molecular formula C8H6F2O. This compound is characterized by the presence of two fluorine atoms on the phenyl ring and an additional fluorine atom on the ethanone moiety. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluorophenyl)-2-fluoroethan-1-one typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of 1-(3,4-difluorophenyl)ethanone using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of fluorinating agents like Selectfluor in a continuous flow setup ensures efficient and safe production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Difluorophenyl)-2-fluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
1-(3,4-Difluorophenyl)-2-fluoroethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including potential drug candidates.
Mécanisme D'action
The mechanism of action of 1-(3,4-Difluorophenyl)-2-fluoroethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The fluorine atoms enhance the compound’s ability to form strong interactions with target proteins, leading to changes in their activity. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,4-Difluorophenyl)ethan-1-one: This compound lacks the additional fluorine atom on the ethanone moiety.
1-(2,4-Difluorophenyl)-2-fluoroethan-1-one: This compound has the fluorine atoms in different positions on the phenyl ring.
1-(3,4-Difluorophenyl)-2-chloroethan-1-one: This compound has a chlorine atom instead of a fluorine atom on the ethanone moiety.
Uniqueness
1-(3,4-Difluorophenyl)-2-fluoroethan-1-one is unique due to the presence of three fluorine atoms, which enhance its reactivity and interaction with molecular targets. The specific arrangement of fluorine atoms also influences its chemical properties and reactivity, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C8H5F3O |
|---|---|
Poids moléculaire |
174.12 g/mol |
Nom IUPAC |
1-(3,4-difluorophenyl)-2-fluoroethanone |
InChI |
InChI=1S/C8H5F3O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2 |
Clé InChI |
SKWRLISAPIHNDP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)CF)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12440818.png)
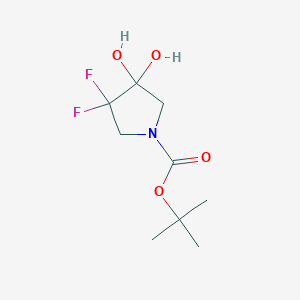
![Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-(dimethylamino)-5-phenyl-](/img/structure/B12440837.png)


![8-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12440849.png)
![2-amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide dihydrochloride](/img/structure/B12440858.png)
